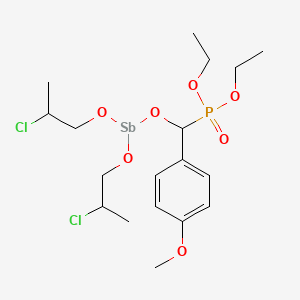
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite is a complex organophosphorus compound It is characterized by the presence of diethoxyphosphinyl, methoxybenzyl, and chloropropyl groups attached to an antimonite core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite typically involves multiple steps. The starting materials often include diethoxyphosphinyl chloride, p-methoxybenzyl alcohol, and 2-chloropropyl antimonite. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reactions are typically carried out in anhydrous solvents like dichloromethane or toluene, and catalysts such as triethylamine may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the antimonite group to antimony.
Substitution: The chloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinyl group can inhibit enzyme activity by binding to the active site, while the chloropropyl groups may interact with cellular membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloropropyl) phosphate: A similar organophosphorus compound used as a flame retardant.
Bis(2-chloropropyl) ether: Another related compound with similar chemical properties.
Uniqueness
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
CAS No. |
74038-45-2 |
|---|---|
Molecular Formula |
C18H30Cl2O7PSb |
Molecular Weight |
582.1 g/mol |
IUPAC Name |
bis(2-chloropropyl) [diethoxyphosphoryl-(4-methoxyphenyl)methyl] stiborite |
InChI |
InChI=1S/C12H18O5P.2C3H6ClO.Sb/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10;2*1-3(4)2-5;/h6-9,12H,4-5H2,1-3H3;2*3H,2H2,1H3;/q3*-1;+3 |
InChI Key |
LKAOXHZLUXAYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)OC)O[Sb](OCC(C)Cl)OCC(C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


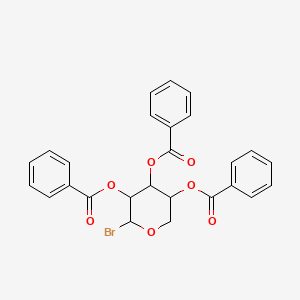
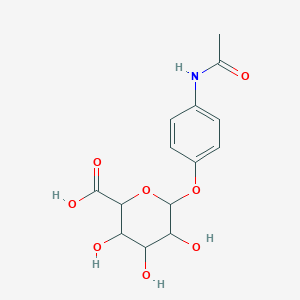
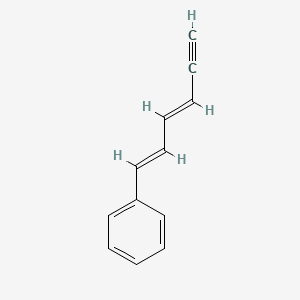
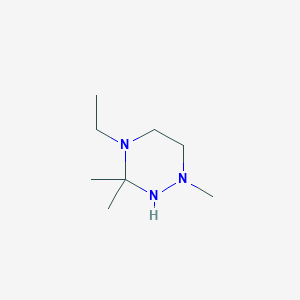
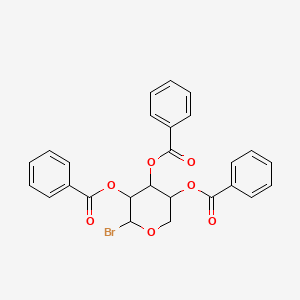
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
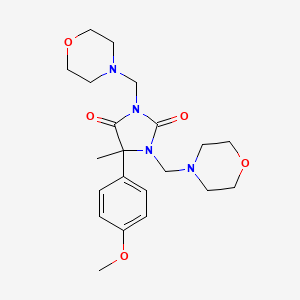

![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)

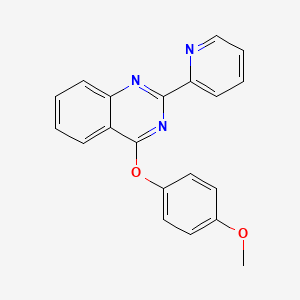
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)
